Phthalic anhydride-d4
CAS No.: 75935-32-9
Cat. No.: VC21087887
Molecular Formula: C8H4O3
Molecular Weight: 152.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75935-32-9 |
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Molecular Formula | C8H4O3 |
Molecular Weight | 152.14 g/mol |
IUPAC Name | 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione |
Standard InChI | InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D |
Standard InChI Key | LGRFSURHDFAFJT-RHQRLBAQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] |
SMILES | C1=CC=C2C(=C1)C(=O)OC2=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2=O |
Introduction
Chemical Identity and Structure
Phthalic anhydride-d4 (C₈D₄O₃, CAS 75935-32-9) is the deuterated isotopologue of phthalic anhydride, with deuterium substitution at the 4, 5, 6, and 7 positions of the benzene ring. Its systematic IUPAC name is 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione . This compound is also known by synonyms including 1,3-Isobenzofurandione-4,5,6,7-d4 and d4-phthalic anhydride .
The molecular structure retains the characteristic anhydride functionality of phthalic anhydride while incorporating four deuterium atoms, resulting in a compound with nearly identical chemical properties but distinct spectroscopic characteristics. The deuteration pattern specifically targets the aromatic ring positions, leaving the anhydride functionality unmodified.
Structural Identification Parameters
Identifier | Value |
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CAS Number | 75935-32-9 |
Molecular Formula | C₈D₄O₃ |
Molecular Weight | 152.14 g/mol |
InChI | InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D |
InChI Key | LGRFSURHDFAFJT-RHQRLBAQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] |
Physical and Chemical Properties
Phthalic anhydride-d4 exhibits a range of physical and chemical properties that make it valuable for analytical and research applications. While maintaining similar reaction pathways to non-deuterated phthalic anhydride, the deuterium substitution creates distinct spectroscopic properties and subtle changes in reaction kinetics due to isotope effects.
Physical Properties
Chemical Reactivity
Phthalic anhydride-d4 participates in similar reactions as non-deuterated phthalic anhydride but with altered reaction rates due to kinetic isotope effects. Key reactions include:
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Hydrolysis: In the presence of water, phthalic anhydride-d4 undergoes ring-opening to form phthalic acid-d4 .
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Alcoholysis: Reaction with alcohols produces deuterated phthalate monoesters and diesters, which are important precursors for plasticizers and other industrial compounds .
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Ammonolysis: Reaction with ammonia produces phthalimide-d4, as evidenced by synthetic routes outlined in chemical databases .
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Diels-Alder Reactions: The anhydride group can participate as a dienophile in cycloaddition reactions, maintaining reactivity patterns similar to non-deuterated phthalic anhydride .
The primary distinction in reactivity arises from the deuterium isotope effect, which generally results in slower reaction rates for processes involving bond breaking at deuterated positions. This property makes phthalic anhydride-d4 particularly valuable for mechanistic studies in organic chemistry.
Synthesis and Production Methods
Several approaches exist for the synthesis of phthalic anhydride-d4, each with advantages for different applications and scale requirements.
Direct Deuteration Methods
The most common approach involves direct deuteration of phthalic anhydride or its precursors. This typically requires:
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Catalyst-Mediated H/D Exchange: Using deuterated solvents (typically D₂O) in the presence of appropriate catalysts to facilitate hydrogen-deuterium exchange at the aromatic positions .
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Base-Catalyzed Deuteration: Treatment of phthalic anhydride with strong bases in deuterated media to promote hydrogen-deuterium exchange through carbanion intermediates.
Multi-Step Synthetic Routes
For higher isotopic purity requirements, multi-step approaches may be employed:
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Deuterated Precursor Synthesis: Starting from deuterated benzene or toluene derivatives, followed by oxidation and dehydration steps similar to industrial phthalic anhydride production .
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Phthalic Acid-d4 Dehydration: Synthesizing phthalic acid-d4 followed by thermal dehydration at temperatures above 210°C to form the anhydride .
Industrial Production Considerations
While industrial-scale production information specific to phthalic anhydride-d4 is limited, processes likely adapt established methods for non-deuterated phthalic anhydride:
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Modified o-Xylene Oxidation: Similar to the commercial process for phthalic anhydride which uses vanadium pentoxide (V₂O₅) catalysts at 320-400°C, but incorporating deuteration steps .
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Naphthalene Oxidation Route: Adaptation of the Gibbs phthalic anhydride process with deuteration modifications .
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Quality Control: Industrial production typically achieves 98-99% atom deuterium incorporation with chemical purities of ≥98% .
Analytical Applications
Phthalic anhydride-d4 serves critical functions in analytical chemistry, particularly in spectroscopic methods and as an internal standard for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterium substitution in phthalic anhydride-d4 creates distinctive NMR characteristics:
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¹H NMR: The absence of aromatic proton signals in the δ 7.5-8.2 ppm region allows for clearer interpretation of other signals in complex mixtures .
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²H NMR: Provides unique deuterium signals that can be used to track reaction mechanisms and molecular transformations .
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¹³C NMR: Deuterium coupling to carbon creates characteristic splitting patterns that aid in structural elucidation and position-specific labeling studies .
Mass Spectrometry Applications
Phthalic anhydride-d4 offers significant advantages in mass spectrometric analysis:
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Internal Standard: The 4 Da mass shift compared to non-deuterated phthalic anhydride makes it ideal for isotope dilution mass spectrometry, enabling precise quantification .
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Fragmentation Patterns: Distinctive fragmentation profiles assist in structural confirmation and metabolite identification .
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Tracer Studies: The deuterium label enables tracking of phthalic anhydride metabolism, degradation, and environmental fate .
Reaction Mechanism Studies
The isotope effect of deuterium substitution provides valuable insights into reaction mechanisms:
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Kinetic Isotope Effects: Comparing reaction rates between deuterated and non-deuterated compounds reveals mechanistic details about rate-determining steps .
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Pathway Elucidation: Deuterium labeling helps identify reaction intermediates and track atom connectivity changes during complex transformations .
Industrial and Research Applications
Beyond analytical uses, phthalic anhydride-d4 finds applications across multiple scientific and industrial domains.
Pharmaceutical Applications
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Deuterated Drug Development: Serves as a precursor for deuterated pharmaceutical compounds, which may exhibit altered pharmacokinetic profiles and metabolic stability .
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Metabolic Studies: Enables tracking of phthalate-containing drug metabolism and distribution in biological systems .
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Impurity Profiling: Functions as a reference standard for phthalate-related impurities in pharmaceutical analysis .
Materials Science Applications
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Deuterated Polymer Synthesis: Used to produce deuterium-labeled polymers for specialized applications in materials research .
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Plasticizer Development: Serves as a precursor for deuterated phthalate plasticizers used in polymer studies .
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Advanced Materials: Contributes to the development of specialty materials with tailored properties for specific applications .
Environmental Research
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Fate and Transport Studies: Enables tracking of phthalate distribution and degradation in environmental matrices .
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Bioaccumulation Research: Facilitates studies on the uptake and bioaccumulation of phthalates in biological systems .
Classification | Details |
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GHS Symbols | GHS05 (Corrosive), GHS07 (Harmful) |
Signal Word | Danger |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H317: May cause an allergic skin reaction H318: Causes serious eye damage H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Parameter | Typical Value |
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Isotopic Purity | 98-99 atom% D |
Chemical Purity | ≥98% |
Available Quantities | 0.5-1g (research scale) |
Form | White solid |
Regulatory Considerations
Several regulatory aspects should be considered when purchasing and using phthalic anhydride-d4:
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Export Restrictions: Some suppliers note that export licenses may be required for shipment to certain countries .
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Usage Limitations: Typically restricted to professional manufacturing, research laboratories, and industrial or commercial usage only .
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Documentation Requirements: Additional documentation may be necessary to meet relevant regulations for purchase and transport .
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